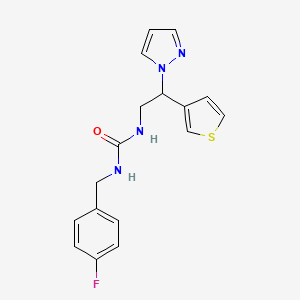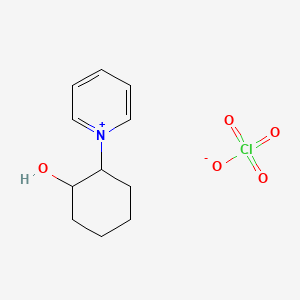
1-(2-Hydroxycyclohexyl)pyridinium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Hydroxycyclohexyl)pyridinium perchlorate” is a chemical compound with the molecular formula C11H16ClNO5 . It has a molecular weight of 277.7 .
Chemical Reactions Analysis
Pyridinium salts, including “1-(2-Hydroxycyclohexyl)pyridinium perchlorate”, can undergo various chemical reactions . For example, in dry DMF, the 3,4,5-trimethoxycarbonyl-1,2,6-trimethylpyridinium perchlorate undergoes an electrochemical reduction in two quasi-reversible steps at potentials -0.67 V and -1.32 V vs SCE .Aplicaciones Científicas De Investigación
Chemical Reactions and Derivatives
1-(2-Hydroxycyclohexyl)pyridinium perchlorate is involved in various chemical reactions leading to the formation of different compounds. For instance, heterocyclic cations like pyridinium perchlorate react with nitrogen-containing nucleophiles to form pyridinium salts and pyrazolines, indicating its potential in synthesizing diverse heterocyclic compounds (Zvezdina, Popova, Pyshchev, & Dorofeenko, 1982). Similarly, photocyclization reactions involving cyclohexa-fused pyridinium salts demonstrate regioselective photocyclization, which could be valuable in synthetic organic chemistry (Zhao, Duesler, Wang, Guo, & Mariano, 2005).
Catalytic Applications
Pyridinium perchlorate has been found effective as a catalyst in various chemical reactions. For instance, it catalyzes the reaction of trialkyl phosphites with C=X electrophiles, leading to the formation of α-substituted phosphonates, a process noted for its efficiency and mild reaction conditions (Kolodyazhnaya & Kolodyazhnyi, 2011).
Structural and Spectral Studies
Studies on pyridinium perchlorate and its derivatives have also contributed to understanding structural and spectral properties. For example, research on substituted styrylpyridinium salts has elucidated their UV/VIS spectral properties, which are significant for applications in materials science and biology (Gawinecki & Trzebiatowska, 2000).
Ferroelectric Properties
Research has also explored the ferroelectric properties of pyridinium perchlorates. For example, pyridinium perchlorate's behavior as a ferroelectric compound was simulated based on experimental data, highlighting its potential in the study of ferroelectricity at a molecular level (Vujosevic, Müller, & Roduner, 2006).
Direcciones Futuras
Pyridinium salts, including “1-(2-Hydroxycyclohexyl)pyridinium perchlorate”, have played an intriguing role in a wide range of research topics over the centuries . They are important in many areas, including as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery . Therefore, future research directions could include further exploration of these applications and the development of new synthesis methods and reactions.
Propiedades
IUPAC Name |
2-pyridin-1-ium-1-ylcyclohexan-1-ol;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16NO.ClHO4/c13-11-7-3-2-6-10(11)12-8-4-1-5-9-12;2-1(3,4)5/h1,4-5,8-11,13H,2-3,6-7H2;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJHPZHBWURIAN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)[N+]2=CC=CC=C2)O.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

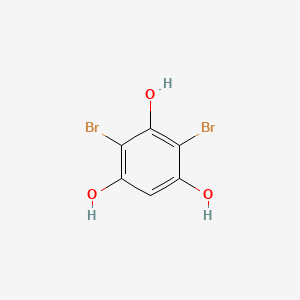
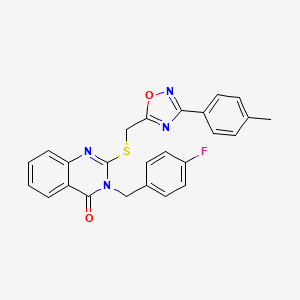

![1-ethyl-4-[(2-hydroxybenzyl)amino]-1H-pyrazole-3-carboxylic acid](/img/structure/B2424936.png)
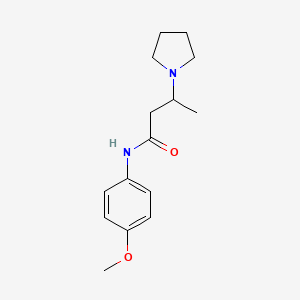
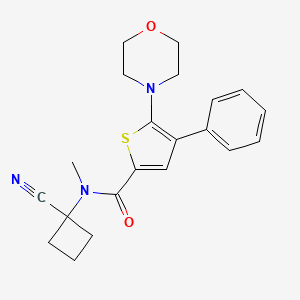
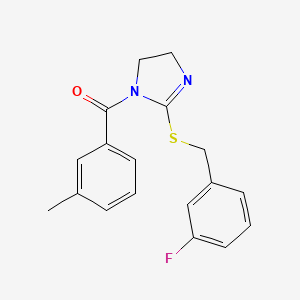
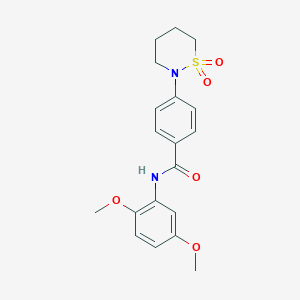

![2,2,2-trichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide](/img/structure/B2424947.png)
![5-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2424952.png)
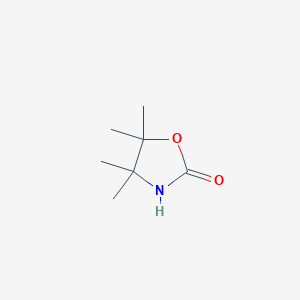
![N'-[(E)-(4-fluorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2424955.png)
